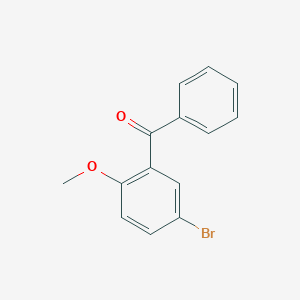

(5-Bromo-2-methoxyphenyl)(phenyl)methanone

Description

Contextualization of Substituted Benzophenones in Advanced Organic Synthesis

Substituted benzophenones are a cornerstone of modern organic chemistry, valued for their versatile reactivity and presence in a multitude of functional molecules. nih.gov The diarylketone core provides a rigid yet modifiable scaffold that is instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. rsc.orgmdpi.com The synthetic utility of these compounds often stems from the reactivity of the carbonyl group and the potential for further functionalization of the aromatic rings.

One of the most prevalent methods for the synthesis of substituted benzophenones is the Friedel-Crafts acylation . This reaction typically involves the electrophilic aromatic substitution of an arene with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. rsc.org The specific substituents on both the arene and the benzoyl chloride can significantly influence the reaction's regioselectivity and efficiency. For instance, the synthesis of methoxy-substituted benzophenones via this method is a well-documented process. google.com

The diverse applications of substituted benzophenones are a testament to their chemical importance. In medicinal chemistry, the benzophenone (B1666685) moiety is a recognized pharmacophore found in various biologically active compounds, including anti-inflammatory and anticancer agents. nih.gov Furthermore, their unique photochemical properties make them valuable as photoinitiators in polymer chemistry and as key components in organic light-emitting diodes (OLEDs). mdpi.com

Academic Relevance and Research Trajectory of (5-Bromo-2-methoxyphenyl)(phenyl)methanone

This lack of dedicated research suggests that the compound may be a novel target for investigation or a niche intermediate that has not yet found a broader application in published studies. The research trajectory for this specific molecule is, therefore, currently undefined.

Scope and Research Objectives of the Compound in Academic Inquiry

Given the absence of existing research, the scope and objectives for future academic inquiry into (5-Bromo-2-methoxyphenyl)(phenyl)methanone can only be projected based on the known chemistry of related compounds. Potential research avenues could include:

Development of Novel Synthetic Methodologies: While likely accessible through Friedel-Crafts acylation of 4-bromoanisole (B123540) with benzoyl chloride, detailed studies could optimize reaction conditions and explore alternative, more sustainable synthetic routes.

Exploration of Chemical Reactivity: Investigating the reactivity of the carbonyl group and the influence of the bromo and methoxy (B1213986) substituents on the aromatic rings could uncover new synthetic transformations. The bromine atom, in particular, offers a handle for further functionalization through cross-coupling reactions.

Investigation of Biological Activity: Screening (5-Bromo-2-methoxyphenyl)(phenyl)methanone for potential pharmacological properties, drawing inspiration from the wide range of bioactive substituted benzophenones, would be a logical step.

Photophysical Characterization: Evaluating the compound's absorption and emission properties could determine its suitability for applications in materials science, such as in the development of new photoactive materials.

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO2 |

|---|---|

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(5-bromo-2-methoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

ADGOJIXMUSHYQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methoxyphenyl Phenyl Methanone

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone reveals several plausible disconnection approaches, primarily centered around the formation of the central carbonyl group that bridges the two aromatic rings. The most straightforward disconnection is at the C-C bond between the carbonyl carbon and one of the aryl rings. This leads to two primary synthetic strategies: electrophilic aromatic substitution (specifically Friedel-Crafts acylation) or a metal-catalyzed cross-coupling reaction.

Scheme 1: Retrosynthetic Analysis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone

Disconnection A (Friedel-Crafts Acylation): This approach involves disconnecting the bond between the carbonyl group and the 5-bromo-2-methoxyphenyl ring. This suggests a Friedel-Crafts acylation of 4-bromoanisole (B123540) with benzoyl chloride or benzoic anhydride. Alternatively, disconnecting the bond to the phenyl ring would involve the acylation of benzene (B151609) with 5-bromo-2-methoxybenzoyl chloride. The former is generally preferred due to the activated nature of the 4-bromoanisole ring.

Disconnection B (Organometallic Coupling): This strategy involves the formation of the same C-C bond via a cross-coupling reaction. This could be achieved, for example, through a Suzuki-Miyaura coupling between a phenylboronic acid derivative and a 5-bromo-2-methoxybenzoyl derivative, or a Negishi coupling involving an organozinc reagent.

Classical Synthetic Routes to (5-Bromo-2-methoxyphenyl)(phenyl)methanone

Traditional methods for the synthesis of diaryl ketones provide a robust foundation for the preparation of (5-Bromo-2-methoxyphenyl)(phenyl)methanone.

Friedel-Crafts Acylation Strategies and Optimization

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. For the target molecule, the reaction would typically involve the acylation of 4-bromoanisole with benzoyl chloride in the presence of a Lewis acid catalyst.

The reaction of 2-methoxybenzoic acid with a halogenating agent like thionyl chloride (SOCl2) or oxalyl chloride can generate the corresponding acyl chloride. This intermediate can then undergo a Friedel-Crafts acylation with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired diaryl ketone. A similar strategy has been successfully employed in the synthesis of related diarylmethanone compounds.

A detailed experimental procedure for a closely related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, involves the reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride to form the acid chloride, followed by Friedel-Crafts acylation with phenetole (B1680304) in the presence of anhydrous aluminum chloride. nih.govresearchgate.net This procedure can be adapted for the synthesis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone.

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition |

| Substrates | 4-bromoanisole and Benzoyl chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-5 hours |

Optimization of this reaction involves careful control of the stoichiometry of the Lewis acid, as it can complex with both the carbonyl group of the product and the methoxy (B1213986) group of the substrate. The reaction temperature is also a critical parameter to manage, as higher temperatures can lead to side reactions and decreased selectivity. The choice of solvent can influence the solubility of the reactants and the Lewis acid complex, thereby affecting the reaction rate and yield.

Organometallic Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) in Synthesis

Organometallic cross-coupling reactions offer a powerful and versatile alternative to classical methods, often with greater functional group tolerance and milder reaction conditions.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation. kochi-tech.ac.jp In the context of synthesizing (5-Bromo-2-methoxyphenyl)(phenyl)methanone, this could involve the palladium-catalyzed coupling of 5-bromo-2-methoxybenzoyl chloride with phenylboronic acid. Acyl chlorides can be effectively used as electrophiles in Suzuki couplings to produce aryl ketones. uzh.ch

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Aryl Halide | 5-bromo-2-methoxybenzoyl chloride |

| Organoboron Reagent | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Na₂CO₃ |

| Solvent | Toluene, Dimethoxyethane (DME) |

The Negishi coupling , which utilizes organozinc reagents, is another valuable tool for the synthesis of diaryl ketones. orgsyn.org This reaction is known for its high yields and tolerance to a wide range of functional groups. The synthesis could proceed via the coupling of a pre-formed organozinc reagent, such as phenylzinc chloride, with 5-bromo-2-methoxybenzoyl chloride in the presence of a palladium or nickel catalyst.

Oxidative Cleavage and Formation of Ketones

While less direct for the primary synthesis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone from simple precursors, oxidative cleavage can be a route to ketones from more complex starting materials. For instance, if a diarylmethane precursor, (5-bromo-2-methoxyphenyl)(phenyl)methane, were available, its benzylic C-H bond could be oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation.

Modern and Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods.

Catalytic Strategies for Efficient Formation

Modern catalytic strategies aim to improve the efficiency and environmental impact of diaryl ketone synthesis. For Friedel-Crafts reactions, the use of solid acid catalysts, such as zeolites or supported heteropoly acids, can replace traditional homogeneous Lewis acids like AlCl₃. chemijournal.com These solid catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced generation of corrosive waste. nih.govfrontiersin.org

In the realm of cross-coupling reactions, advancements in catalyst design have led to the development of highly active palladium complexes, including those with N-heterocyclic carbene (NHC) ligands, which can facilitate couplings with high efficiency and turnover numbers. nih.gov These catalysts can also enable the use of more challenging substrates and milder reaction conditions.

Green chemistry principles also encourage the use of safer solvents. Research into photoreduction of benzophenones has explored the use of solvents like ethanol (B145695) as an alternative to more hazardous options. hilarispublisher.comresearchgate.net While this applies to reactions of the final product, the ethos of using greener solvents is applicable throughout the synthetic process. The development of organocatalyzed benzannulation reactions in environmentally benign solvents also presents a green approach to constructing benzophenone (B1666685) frameworks. rsc.org

Table 3: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Readily available starting materials, well-established. | Requires stoichiometric amounts of Lewis acid, can generate significant waste. |

| Suzuki-Miyaura Coupling | Mild reaction conditions, high functional group tolerance. | Boronic acids can be expensive, potential for palladium contamination in the product. |

| Negishi Coupling | High yields, excellent functional group tolerance. | Organozinc reagents can be sensitive to air and moisture. |

| Green Catalytic Approaches | Reduced waste, catalyst recyclability, milder conditions. | Catalysts can be expensive or require complex preparation. |

Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of diaryl ketones, including substituted benzophenones like (5-Bromo-2-methoxyphenyl)(phenyl)methanone, has increasingly benefited from the adoption of flow chemistry and continuous synthesis. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater potential for automation and scale-up. rsc.org

A common approach adaptable for the synthesis of the target compound involves the coupling of an appropriate aryl Grignard reagent with an acyl chloride in a continuous flow microreactor. rsc.orggoogle.com For instance, a solution of phenylmagnesium bromide could be continuously mixed with a solution of 5-bromo-2-methoxybenzoyl chloride in a microreactor at ambient temperatures. google.compatsnap.com This method avoids the significant exotherms and handling issues associated with large-scale batch Grignard reactions, thus improving safety and control. patsnap.com The use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) further enhances the green credentials of this process. google.comresearchgate.net

The benefits of continuous flow systems are evident in the rapid reaction times and high yields often achieved. For example, similar syntheses of diaryl ketones in flow reactors have reported residence times as short as a few seconds to a minute, with yields ranging from moderate to excellent (60-85%). rsc.orgjst.org.in This efficiency is a stark contrast to batch processes that can require several hours. jst.org.in A patent for a continuous-flow microreactor method for preparing benzophenone derivatives highlights the avoidance of hazardous reagents like aluminum trichloride, which are common in traditional Friedel-Crafts reactions. google.com

| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |

| Reaction Time | Seconds to Minutes jst.org.in | Hours jst.org.in |

| Temperature | Ambient to Moderate rsc.orggoogle.com | Often requires cryogenic or high temperatures |

| Safety | Enhanced control over exotherms, smaller reaction volumes rsc.org | Risk of thermal runaway, handling of large volumes of reactive reagents |

| Reagents | Grignard reagents, Acyl chlorides rsc.orggoogle.com | Arenes, Acyl halides, Stoichiometric Lewis acids ijcps.org |

| Yield | Moderate to Good (e.g., 60-85%) rsc.org | Variable, often high but can be lower due to side reactions |

| Scalability | Readily scalable by extending operation time numberanalytics.com | Complex, often requires re-optimization |

Solvent-Free and Environmentally Conscious Protocols

In line with the principles of green chemistry, solvent-free and other environmentally conscious protocols are gaining prominence. For the synthesis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone, a key approach is the solvent-free Friedel-Crafts acylation. ijcps.orgchemijournal.com This can be envisioned by reacting 4-bromoanisole with benzoyl chloride using a solid acid catalyst. chemijournal.comresearchgate.net Heterogeneous catalysts such as zeolites (e.g., HBEA), phosphotungstic acid, or graphite-supported p-toluenesulfonic acid are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. ijcps.orgresearchgate.netfrontiersin.org

Microwave-assisted synthesis represents another powerful green methodology. numberanalytics.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating. jchps.com The synthesis of various substituted benzophenones and related heterocyclic structures has been successfully demonstrated using microwave assistance, often with higher purity and simpler work-up procedures. researchgate.netarkat-usa.orgnih.gov For the target molecule, a mixture of 4-bromoanisole, benzoyl chloride, and a suitable catalyst could be subjected to microwave irradiation, potentially under solvent-free conditions, to achieve a rapid and efficient synthesis.

These environmentally conscious methods offer several advantages:

Reduced Waste: Elimination of organic solvents minimizes volatile organic compound (VOC) emissions and liquid waste. researchgate.net

Energy Efficiency: Microwave and flow syntheses can be more energy-efficient than conventional heating methods. researchgate.net

Catalyst Reusability: The use of solid acid catalysts allows for multiple reaction cycles, reducing costs and environmental impact. ijcps.orgchemijournal.com

| Technique | Catalyst/Conditions | Key Advantages | Potential Yields (for analogous reactions) |

| Solvent-Free Friedel-Crafts | Solid Acid Catalysts (Zeolites, Hβ, etc.) ijcps.orgfrontiersin.org | Recyclable catalyst, no solvent waste, high selectivity. ijcps.org | 75-96% frontiersin.org |

| Microwave-Assisted Synthesis | Various catalysts, can be solvent-free. researchgate.netjchps.com | Drastically reduced reaction times, improved yields, higher purity. jchps.com | 72-89% jchps.com |

| Graphite-Supported Catalysis | p-Toluenesulfonic acid/graphite researchgate.net | Easily recoverable catalyst, high yields. researchgate.net | High |

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct arrangement of substituents on the aromatic rings is critical for the synthesis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone. The key challenges are placing the benzoyl group ortho to the methoxy group and the bromine atom meta to the methoxy group.

Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) is a well-established DMG. wikipedia.orgchem-station.com

In a synthetic route targeting (5-Bromo-2-methoxyphenyl)(phenyl)methanone, one could start with 4-bromoanisole. Treatment of 4-bromoanisole with a strong organolithium base, such as n-butyllithium or s-butyllithium, would lead to deprotonation at the C2 position—the position ortho to the methoxy group. wikipedia.orguwindsor.ca The lithium atom chelates with the oxygen of the methoxy group, directing the deprotonation to the adjacent position. chem-station.com The resulting aryllithium intermediate can then be reacted with an electrophile like benzoyl chloride or benzaldehyde (B42025) (followed by oxidation) to introduce the phenylcarbonyl group at the desired C2 position, yielding the target molecule. organic-chemistry.orgresearchgate.net This method provides excellent regiocontrol, which is often difficult to achieve with classical electrophilic aromatic substitution methods like Friedel-Crafts acylation. rsc.orgwikipedia.org

The regiochemistry of the final product is dictated by the directing effects of the substituents on the benzene ring during electrophilic substitution. The methoxy group is a strong activating group and is ortho, para-directing.

To synthesize the required 4-bromoanisole precursor, one would typically brominate anisole (B1667542). Due to the strong directing effect of the methoxy group, this reaction yields a mixture of ortho-bromoanisole and para-bromoanisole, with the para isomer being the major product due to reduced steric hindrance. The isomers can then be separated.

Alternatively, if starting from 2-methoxybenzophenone, a selective bromination step would be required. The methoxy group would direct the incoming bromine to the para position (C5), and the deactivating, meta-directing benzoyl group would also direct it to the C5 position. This alignment of directing effects ensures a high degree of regioselectivity, leading to the desired 5-bromo-2-methoxybenzophenone. Various brominating agents can be used, including environmentally favorable options like tetrabutylammonium (B224687) bromide promoted by V₂O₅-H₂O₂. organic-chemistry.org

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

The choice of synthetic route for (5-Bromo-2-methoxyphenyl)(phenyl)methanone depends on factors like scale, cost, desired purity, and environmental considerations. Traditional Friedel-Crafts acylation, while a classic method, often requires stoichiometric amounts of Lewis acids, which can lead to significant waste streams. ijcps.orgnih.gov

Modern catalytic and flow chemistry methods offer higher efficiency and sustainability. For instance, the use of solid acid catalysts in solvent-free Friedel-Crafts reactions not only simplifies product purification but also allows for catalyst recycling, improving atom economy. frontiersin.org Studies on the acylation of anisole have shown that yields can reach up to 96% with high selectivity for the para product using zeolite catalysts. frontiersin.org

Yield optimization in any of these methods involves carefully controlling reaction parameters. numberanalytics.com In Friedel-Crafts reactions, factors such as the catalyst loading, reaction temperature, and molar ratio of reactants are crucial. nih.govresearchgate.net For example, optimizing the catalyst concentration is key; too little may result in a slow reaction, while too much can lead to side reactions and unnecessary cost. numberanalytics.com Similarly, in flow synthesis, optimizing the flow rate (residence time), temperature, and reagent concentrations is essential for maximizing yield and throughput. google.compatsnap.com

A comparative overview of potential synthetic routes:

| Synthetic Route | Key Reagents | Typical Yields (Analogous Reactions) | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 4-Bromoanisole, Benzoyl Chloride, AlCl₃ wikipedia.org | 70-85% researchgate.net | Well-established, high conversion. | Stoichiometric Lewis acid, waste generation. ijcps.org |

| DoM & Electrophilic Quench | 4-Bromoanisole, n-BuLi, Benzoyl Chloride organic-chemistry.org | 60-90% | Excellent regioselectivity. wikipedia.orgchem-station.com | Requires cryogenic temperatures, strong base. chem-station.com |

| Continuous Flow Synthesis | Phenylmagnesium bromide, 5-Bromo-2-methoxybenzoyl chloride rsc.orggoogle.com | 60-85% rsc.org | Safe, scalable, efficient. rsc.orgnumberanalytics.com | Requires specialized equipment. |

| Microwave-Assisted Solvent-Free | 4-Bromoanisole, Benzoyl Chloride, Solid Acid Catalyst chemijournal.comjchps.com | 72-89% jchps.com | Rapid, energy-efficient, green. researchgate.net | Can be difficult to scale for industrial production. |

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Methoxyphenyl Phenyl Methanone

Electrophilic Aromatic Substitution Reactions on the Bromo- and Methoxy-Substituted Phenyl Ring

The bromo- and methoxy-substituted phenyl ring in (5-Bromo-2-methoxyphenyl)(phenyl)methanone is the more reactive of the two aromatic rings towards electrophilic aromatic substitution. This is due to the presence of the electron-donating methoxy (B1213986) group, which activates the ring towards attack by electrophiles. The directing effects of the substituents on this ring play a crucial role in determining the regioselectivity of these reactions.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The benzoyl group (-C(O)Ph) is a strong deactivating group and a meta-director.

In (5-Bromo-2-methoxyphenyl)(phenyl)methanone, the methoxy group is at position 2 and the bromo group is at position 5. The positions ortho to the methoxy group are 1 and 3, and the position para is 4. The positions ortho to the bromo group are 4 and 6, and the position para is 1. The benzoyl group is at position 1. The directing effects of the methoxy and bromo groups are cooperative in directing incoming electrophiles to position 4 and to a lesser extent, position 6. Position 4 is para to the methoxy group and ortho to the bromo group, while position 6 is ortho to both the methoxy and bromo groups. Steric hindrance from the adjacent benzoyl group at position 1 and the methoxy group at position 2 would likely disfavor substitution at position 6. Therefore, electrophilic aromatic substitution is expected to occur predominantly at the C4 position.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ | 2 | Activating | Ortho, Para |

| -Br | 5 | Deactivating | Ortho, Para |

| -C(O)Ph | 1 | Deactivating | Meta |

Halogenation and Nitration Studies

Halogenation: Further bromination or chlorination of the bromo- and methoxy-substituted ring would be expected to introduce a halogen atom at the C4 position, which is activated by both the methoxy and bromo groups. The reaction would likely proceed in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also be expected to yield the 4-nitro derivative as the major product. The strong activation by the methoxy group should facilitate this reaction, despite the presence of the deactivating bromo and benzoyl groups.

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation reactions are important methods for forming new carbon-carbon bonds on aromatic rings.

Acylation: Friedel-Crafts acylation, for instance with an acyl chloride and a Lewis acid catalyst, would likely result in the introduction of the acyl group at the C4 position. The reaction is generally irreversible and the product, a ketone, is less reactive than the starting material, which prevents polyacylation. For example, the Friedel-Crafts acylation of anisole (B1667542) with acetyl chloride is known to produce primarily p-methoxyacetophenone.

Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst is also expected to occur at the C4 position. However, this reaction is prone to issues such as carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material.

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group of the methanone (B1245722) is an electrophilic center and is susceptible to attack by nucleophiles. The reactivity of the carbonyl carbon is influenced by the electronic effects of the attached aromatic rings. The phenyl ring and the 5-bromo-2-methoxyphenyl ring are both electron-donating to the carbonyl group through resonance, which can slightly reduce its electrophilicity compared to aliphatic ketones.

Hydride Reductions and Alcohol Formation

The carbonyl group of (5-Bromo-2-methoxyphenyl)(phenyl)methanone can be readily reduced to a secondary alcohol, (5-bromo-2-methoxyphenyl)(phenyl)methanol. This transformation is typically achieved using hydride reducing agents.

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. The reduction of benzophenone (B1666685) to diphenylmethanol (B121723) using sodium borohydride is a well-established laboratory procedure. pitt.eduzenodo.org

Grignard and Organolithium Reagent Additions

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group is a versatile method for forming new carbon-carbon bonds and synthesizing tertiary alcohols.

The reaction of (5-Bromo-2-methoxyphenyl)(phenyl)methanone with a Grignard reagent, for example, would proceed via nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate during aqueous workup would yield a tertiary alcohol. For instance, reaction with methylmagnesium bromide would yield 1-(5-bromo-2-methoxyphenyl)-1-phenylethan-1-ol. It is important to note that Grignard reagents are strong bases and can react with acidic protons; however, in this substrate, there are no acidic protons that would interfere with the desired addition to the carbonyl group.

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

The reaction of (5-Bromo-2-methoxyphenyl)(phenyl)methanone with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield 1-(5-bromo-2-methoxyphenyl)-1-phenylethene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. The discovery of the Wittig reaction itself involved the reaction of benzophenone with a phosphorus ylide to produce 1,1-diphenylethylene. organicreactions.orgthermofisher.com

| Reaction | Reagent | Expected Product |

|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | (5-Bromo-2-methoxyphenyl)(phenyl)methanol |

| Grignard Addition | RMgX (e.g., CH₃MgBr) | 1-(5-Bromo-2-methoxyphenyl)-1-phenyl-1-alkanol (e.g., 1-(5-Bromo-2-methoxyphenyl)-1-phenylethan-1-ol) |

| Wittig Reaction | Ph₃P=CR₂ (e.g., Ph₃P=CH₂) | 1-(5-Bromo-2-methoxyphenyl)-1-phenylalkene (e.g., 1-(5-Bromo-2-methoxyphenyl)-1-phenylethene) |

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in (5-Bromo-2-methoxyphenyl)(phenyl)methanone is the primary site for transition metal-catalyzed cross-coupling reactions. Aryl bromides are favored substrates due to their optimal balance of reactivity and stability compared to the more reactive aryl iodides and the less reactive aryl chlorides. wikipedia.org

Palladium catalysis provides a powerful toolkit for functionalizing the aryl bromide position of the molecule. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion or transmetalation, and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org (5-Bromo-2-methoxyphenyl)(phenyl)methanone is an expectedly suitable substrate for this transformation, reacting with various alkenes in the presence of a palladium catalyst and a base. The reaction typically favors the formation of the trans isomer. organic-chemistry.org While specific examples for this exact compound are not prevalent, the general conditions are well-established.

Table 1: Representative Conditions for the Heck Reaction of an Aryl Bromide

| Component | Example | Purpose |

| Palladium Source | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Precatalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd(0) center |

| Base | Triethylamine (Et₃N) | Neutralizes HBr byproduct |

| Alkene Partner | Styrene, Butyl acrylate | Coupling Partner |

| Solvent | DMF, Acetonitrile | Reaction Medium |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The aryl bromide of (5-Bromo-2-methoxyphenyl)(phenyl)methanone can be effectively coupled with alkynes like phenylacetylene (B144264) to generate arylalkyne derivatives. Copper-free variants of the Sonogashira coupling have also been developed. libretexts.org

Table 2: Typical Conditions for the Sonogashira Coupling of an Aryl Bromide

| Component | Example | Purpose |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |

| Base | Diisopropylamine (DIPA), Et₃N | Solvent and Base |

| Alkyne Partner | Phenylacetylene, Propyne | Coupling Partner |

| Solvent | THF, DMF | Reaction Medium |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org It involves the palladium-catalyzed coupling of an aryl bromide with a primary or secondary amine in the presence of a strong base. organic-chemistry.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the broad applicability of this reaction. wikipedia.org (5-Bromo-2-methoxyphenyl)(phenyl)methanone can thus be converted into a diverse range of N-aryl derivatives.

Table 3: Common Conditions for Buchwald-Hartwig Amination of an Aryl Bromide

| Component | Example | Purpose |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst |

| Ligand | BINAP, XPhos, RuPhos | Essential for catalytic activity |

| Base | Sodium tert-butoxide (NaOtBu) | Activates the amine |

| Amine Partner | Aniline, Morpholine, Aniline | Coupling Partner |

| Solvent | Toluene, Dioxane | Reaction Medium |

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classical and still valuable method for forming carbon-heteroatom bonds. These reactions are particularly useful for the N-arylation of amides, imidazoles, and other N-heterocycles, as well as the O-arylation of phenols to form diaryl ethers. The aryl bromide in (5-Bromo-2-methoxyphenyl)(phenyl)methanone can serve as the electrophilic partner in these transformations, typically requiring higher temperatures than their palladium-catalyzed counterparts. Modern protocols often employ ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. mdpi.com

While specific studies involving (5-Bromo-2-methoxyphenyl)(phenyl)methanone in decarboxylative or decarbonylative couplings are not widely reported, the aryl bromide moiety makes it a potential candidate for such reactions. In a hypothetical decarboxylative coupling, it could react with a carboxylic acid salt, which, upon losing CO₂, forms an organometallic species that couples with the aryl bromide. Similarly, in a decarbonylative coupling, an acyl derivative could couple with the aryl bromide, extruding carbon monoxide (CO). These advanced methods expand the range of accessible structures from simple precursors.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) at the C2 position is an electron-donating group that activates the ring towards electrophilic substitution. However, its primary reactivity in synthetic transformations involves the cleavage of the ether bond.

The cleavage of aryl methyl ethers is a common transformation to unmask a phenol (B47542) group. This is most frequently and effectively accomplished using the strong Lewis acid boron tribromide (BBr₃). organic-chemistry.org The reaction proceeds through the formation of an adduct between the ether oxygen and BBr₃, which strongly activates the methyl group for nucleophilic attack by a bromide ion in an SN2-type mechanism. ufp.ptsci-hub.se This yields the corresponding phenol, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, which has been characterized crystallographically. nih.gov Other reagents like HBr or HI can also effect this transformation, though often under harsher conditions. organic-chemistry.org

Table 4: Reagents for the Cleavage of Aryl Methyl Ethers

| Reagent | Typical Solvent | Temperature | Product |

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temp. | Phenol |

| Hydrobromic acid (HBr) | Acetic acid or neat | Reflux | Phenol |

| Hydroiodic acid (HI) | Acetic acid or neat | Reflux | Phenol |

Specific studies on the chemical rearrangement of the methoxy group or the benzophenone skeleton of (5-Bromo-2-methoxyphenyl)(phenyl)methanone are not extensively documented in the scientific literature. While benzophenones can undergo photochemical reactions, and various named rearrangements exist for specifically functionalized ketones or ethers, dedicated studies on skeletal or methoxy-group rearrangements of this particular compound under thermal or standard chemical conditions have not been a major focus of reported research.

Photoinduced and Radical-Mediated Transformations of (5-Bromo-2-methoxyphenyl)(phenyl)methanone

The photochemistry of benzophenones is a well-established field, characterized by the reactivity of the triplet excited state formed upon absorption of ultraviolet light. For (5-Bromo-2-methoxyphenyl)(phenyl)methanone, the presence of the bromo and methoxy substituents on one of the phenyl rings introduces specific pathways for photoinduced and radical-mediated transformations.

Photoreduction and Photocyclization Pathways

Upon UV irradiation, (5-Bromo-2-methoxyphenyl)(phenyl)methanone is expected to undergo excitation to its singlet excited state (S1), followed by efficient intersystem crossing (ISC) to the triplet state (T1). The T1 state, having a significant n-π* character, behaves like a diradical and is the primary species responsible for the subsequent chemical reactions.

Photoreduction: In the presence of a suitable hydrogen donor (e.g., isopropanol), the triplet excited state of (5-Bromo-2-methoxyphenyl)(phenyl)methanone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This photoreduction process is a hallmark of benzophenone chemistry. The resulting ketyl radical is a resonance-stabilized species. The presence of the electron-donating methoxy group may influence the stability of this radical intermediate. Dimerization of the ketyl radicals can lead to the formation of a pinacol (B44631) product.

Photocyclization: A significant reaction pathway for ortho-methoxy substituted benzophenones is intramolecular hydrogen abstraction, which can lead to photocyclization. In the case of (5-Bromo-2-methoxyphenyl)(phenyl)methanone, the triplet excited state can abstract a hydrogen atom from the ortho-methoxy group. This intramolecular 1,5-hydrogen transfer results in the formation of a biradical intermediate. Subsequent radical-radical coupling within this biradical leads to the formation of a dihydrofuranol intermediate, which can then eliminate a molecule of methanol to yield a substituted xanthone (B1684191). This non-oxidative photocyclization is an efficient method for the synthesis of the xanthone scaffold. The bromine atom at the 5-position is not expected to interfere with this cyclization process and would be retained in the final xanthone product.

| Reaction Pathway | Intermediate Species | Final Product (Hypothetical) |

| Photoreduction | (5-Bromo-2-methoxyphenyl)(phenyl)ketyl radical | 1,2-bis(5-bromo-2-methoxyphenyl)-1,2-diphenylethane-1,2-diol |

| Photocyclization | Biradical from intramolecular H-abstraction | 4-Bromoxanthone |

Radical Functionalization of Aromatic Rings

The presence of a bromine atom on one of the aromatic rings of (5-Bromo-2-methoxyphenyl)(phenyl)methanone opens up possibilities for radical functionalization reactions. Aryl bromides can serve as precursors to aryl radicals under certain conditions, such as through photolytically induced homolysis of the C-Br bond or via single-electron transfer processes.

While direct photolytic cleavage of the C-Br bond typically requires high-energy UV light, the presence of the benzophenone chromophore could potentially sensitize this process. If an aryl radical is formed at the 5-position of the methoxy-substituted ring, it could participate in a variety of radical reactions:

Intramolecular Radical Cyclization: Depending on the reaction conditions and the presence of suitable radical acceptors, the initially formed aryl radical could potentially undergo intramolecular cyclization, although this is less likely without a suitably positioned tether.

Intermolecular Radical Arylation: In the presence of other aromatic substrates, the aryl radical could add to another aromatic ring, leading to the formation of biaryl structures. This would represent a radical aromatic substitution pathway.

Reaction with Radical Traps: The aryl radical can be trapped by various radical scavengers or participating reagents, leading to the introduction of new functional groups at the 5-position.

It is important to note that these radical functionalization pathways are hypothetical and would compete with the more established photoreduction and photocyclization reactions of the benzophenone moiety. The specific outcome would be highly dependent on the reaction conditions, including the solvent, the presence of radical initiators or quenchers, and the wavelength of light used.

Kinetic and Thermodynamic Studies of Reaction Pathways

Due to the lack of specific experimental data for (5-Bromo-2-methoxyphenyl)(phenyl)methanone in the scientific literature, this section will discuss the expected kinetic and thermodynamic parameters based on established principles for substituted benzophenones.

Reaction Rate Determination and Activation Energy Analysis

The rate of photoreduction of benzophenones is known to be sensitive to the electronic nature of the substituents on the aromatic rings. The primary photochemical process, hydrogen abstraction by the triplet excited state, is the rate-determining step in many cases.

Substituent Effects on Reaction Rate: The electron-donating methoxy group at the ortho-position is expected to increase the electron density at the carbonyl oxygen in the ground state. However, in the n-π* triplet state, the effect on reactivity is more complex. It can influence the energy of the triplet state and the stability of the resulting ketyl radical. The electron-withdrawing bromine atom at the para-position to the methoxy group will also modulate the electronic properties of the ring and, consequently, the reactivity of the triplet state. It is generally observed that electron-withdrawing groups can increase the rate of hydrogen abstraction by increasing the electrophilicity of the n-orbital on the oxygen atom.

| Parameter | Expected Influence of Substituents | Illustrative Value Range (based on related compounds) |

| Rate Constant for H-abstraction (kH) | Modulated by the opposing electronic effects of -OCH3 and -Br | 105 - 107 M-1s-1 |

| Activation Energy (Ea) | Likely to be low, influenced by triplet state energy and ketyl radical stability | 2 - 5 kcal/mol |

Equilibrium Constant Measurements and Product Distribution Analysis

The thermodynamics of the photoreduction and photocyclization reactions are governed by the relative stabilities of the reactants, intermediates, and products.

Equilibrium Considerations: The initial photoexcitation is a non-equilibrium process. The subsequent hydrogen abstraction step can be considered in terms of its thermodynamics. The enthalpy of this reaction is influenced by the bond dissociation energies of the C-H bond being broken in the hydrogen donor and the O-H bond being formed in the ketyl radical. The stability of the ketyl radical, influenced by the bromo and methoxy substituents, plays a crucial role. A more stable ketyl radical would shift the thermodynamics to favor its formation.

Product Distribution: The final product distribution between photoreduction (pinacol formation) and photocyclization (xanthone formation) will be determined by the relative rates of the competing pathways. Intramolecular hydrogen abstraction from the ortho-methoxy group is often a very efficient process due to the proximity of the reacting centers (a six-membered transition state). Therefore, it is plausible that photocyclization would be a major, if not the dominant, pathway for (5-Bromo-2-methoxyphenyl)(phenyl)methanone in the absence of a highly efficient external hydrogen donor. The quantum yield of each process would provide a quantitative measure of its efficiency.

| Thermodynamic Parameter | Governing Factors | Expected Trend |

| Enthalpy of H-abstraction (ΔH) | Bond dissociation energies (C-H vs. O-H), ketyl radical stability | Likely to be exothermic or slightly endothermic |

| Product Ratio (Cyclization/Reduction) | Relative rates of intramolecular vs. intermolecular H-abstraction | Photocyclization is expected to be a significant pathway |

Derivatization and Analog Synthesis of 5 Bromo 2 Methoxyphenyl Phenyl Methanone

Modification of the Carbonyl Group

The ketone functional group is one of the most reactive sites in the molecule, susceptible to nucleophilic attack and condensation reactions. These transformations are fundamental in organic synthesis for altering the electronic and steric properties of the core structure.

The reduction of the carbonyl group in (5-Bromo-2-methoxyphenyl)(phenyl)methanone to a secondary alcohol yields (5-Bromo-2-methoxyphenyl)(phenyl)methanol. This transformation is a key step in the synthesis of many pharmaceutical intermediates as it introduces a chiral center and a hydroxyl group that can be further functionalized.

Standard reducing agents are effective for this conversion. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild method for reducing benzophenones. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), although this method is less chemoselective.

The resulting alcohol, (5-Bromo-2-methoxyphenyl)(phenyl)methanol, can undergo subsequent transformations. The hydroxyl group can be alkylated to form ethers, acylated to form esters, or replaced with other functional groups via nucleophilic substitution reactions, further expanding the library of accessible derivatives.

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Stirring at 0 °C to room temperature | (5-Bromo-2-methoxyphenyl)(phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Stirring at 0 °C followed by aqueous workup | (5-Bromo-2-methoxyphenyl)(phenyl)methanol |

The carbonyl carbon is electrophilic and readily reacts with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form imine derivatives. The reaction of (5-Bromo-2-methoxyphenyl)(phenyl)methanone with hydroxylamine (NH₂OH) yields an oxime. Similarly, reaction with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) produces the corresponding hydrazone. nih.gov These reactions are typically acid-catalyzed and involve the elimination of a water molecule. nih.gov Aroylhydrazone derivatives, in particular, are noted for their coordination ability with metal ions and their biological activities. nih.gov

Ketal or acetal (B89532) formation is a common strategy for protecting the carbonyl group during subsequent reactions. This is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with the removal of water to drive the equilibrium towards the product. This reversible reaction forms a cyclic ketal, which is stable under basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis to regenerate the ketone.

| Reagent | Product Type | Typical Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH·HCl) | Oxime | Pyridine or aqueous ethanol, heat |

| Hydrazine (N₂H₄) or Phenylhydrazine | Hydrazone / Phenylhydrazone | Ethanol, acetic acid catalyst, heat |

| Ethylene Glycol | Cyclic Ketal (1,3-Dioxolane) | Toluene, p-toluenesulfonic acid (PTSA), Dean-Stark trap |

Functionalization of the Bromo-Substituted Phenyl Ring

The carbon-bromine bond on the phenyl ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications.

The introduction of nitrogen, oxygen, or sulfur moieties at the brominated position can be achieved through well-established coupling methodologies.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., X-Phos, BINAP), and a base (e.g., sodium tert-butoxide, cesium carbonate). wikipedia.orgbeilstein-journals.org

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-oxygen and carbon-sulfur bonds. organic-chemistry.org The reaction of (5-Bromo-2-methoxyphenyl)(phenyl)methanone with phenols or thiols in the presence of a copper catalyst and a base can yield diaryl ethers or diaryl thioethers, respectively. Modern modifications of the Ullmann reaction often use ligands to facilitate the coupling under milder conditions. organic-chemistry.orgresearchgate.net

| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Aryl Amine | Pd(OAc)₂, Phosphine Ligand, Base (NaOtBu) |

| Ullmann Condensation | Phenol (B47542) (ArOH) | Diaryl Ether | CuI, Ligand (e.g., 1,10-phenanthroline), Base (K₂CO₃) |

| Ullmann-type Reaction | Thiol (RSH) | Aryl Thioether | CuI, Ligand, Base (K₂CO₃) |

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the site of the bromine atom.

The Suzuki-Miyaura coupling reaction is one of the most widely used methods for this purpose. nih.gov It involves the reaction of the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction has a broad substrate scope and high functional group tolerance, allowing for the synthesis of a diverse range of biaryl compounds. researchgate.netarkat-usa.org

The Sonogashira coupling enables the introduction of an alkyne moiety by reacting the aryl bromide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org (5-Bromo-2-methoxyphenyl)(phenyl)methanone can be coupled with various alkenes using a palladium catalyst and a base to form substituted stilbene-like structures. organic-chemistry.orgresearchgate.net

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Biaryl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Aryl Alkyne | Pd(PPh₃)₂Cl₂, CuI |

| Heck Reaction | Alkene (CH₂=CHR) | Substituted Alkene | Pd(OAc)₂ |

The bromine atom can be replaced by a carbonyl-containing group through palladium-catalyzed carbonylation reactions. Using carbon monoxide (CO) gas, it is possible to synthesize esters, amides, or carboxylic acids, depending on the nucleophile present (alcohol, amine, or water, respectively). Modern methods often utilize CO-releasing molecules to avoid the handling of toxic CO gas. researchgate.net

Alternatively, direct carboxylation can be achieved using carbon dioxide (CO₂) as a C1 source. This transformation is typically mediated by a transition metal catalyst, such as palladium, and involves the insertion of CO₂ into the carbon-bromine bond, often with the aid of a reducing agent, to form the corresponding benzoic acid derivative.

| Reaction | Carbon Source | Nucleophile/Reagent | Product | Typical Catalyst |

|---|---|---|---|---|

| Carbonylation | Carbon Monoxide (CO) | Methanol (MeOH) | Methyl Ester | Pd(OAc)₂, dppf |

| Carboxylation | Carbon Dioxide (CO₂) | Reducing Agent (e.g., Zn, Mn) | Carboxylic Acid | Pd(OAc)₂, Phosphine Ligand |

Transformations Involving the Methoxy-Substituted Phenyl Ring

The 5-bromo-2-methoxyphenyl ring is a key area for structural modification due to the electronic influence of its substituents. The methoxy (B1213986) group and the bromine atom not only dictate the reactivity of the ring but also serve as handles for further functionalization.

The cleavage of the methyl ether to unveil a hydroxyl group is a fundamental transformation in the derivatization of (5-Bromo-2-methoxyphenyl)(phenyl)methanone. This conversion to the corresponding phenol, (5-Bromo-2-hydroxyphenyl)(phenyl)methanone, significantly alters the compound's properties, introducing a site for hydrogen bonding and further functionalization.

A common and effective reagent for the de-methylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction typically proceeds by the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond.

While specific studies on the de-methylation of (5-Bromo-2-methoxyphenyl)(phenyl)methanone are not extensively documented in publicly available literature, the synthesis of the related compound (5-Bromo-2-hydroxyphenyl)(phenyl)methanone has been achieved through the Fries rearrangement of p-bromophenyl benzoate. nih.gov This suggests that the hydroxylated derivative is a stable and accessible compound. The resulting hydroxyl group can then be used for a variety of subsequent reactions, such as esterification, etherification, or as a directing group in further aromatic substitutions.

Table 1: Reagents for De-methylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to room temperature | Highly effective for cleaving aryl methyl ethers. |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | A classic method, though it may require harsh conditions. |

| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or CHCl₃, room temperature | A milder alternative to BBr₃. |

The methoxy-substituted phenyl ring in (5-Bromo-2-methoxyphenyl)(phenyl)methanone is activated towards electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Their combined influence, along with the deactivating effect of the benzoyl group, directs incoming electrophiles to specific positions on the ring.

Given the positions of the existing substituents (methoxy at C2 and bromine at C5), the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating methoxy group. Steric hindrance from the adjacent benzoyl group might influence the regioselectivity between these two positions.

Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C4 or C6 position. General procedures for the nitration of aromatic compounds often involve the careful addition of nitric acid to a solution of the substrate in acetic acid at low temperatures. nih.gov

Halogenation: Further bromination or chlorination, using a halogen and a Lewis acid catalyst, would add another halogen atom to the ring. The high activation from the methoxy group might even allow for halogenation without a catalyst under mild conditions. msu.edu

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups, respectively, onto the activated ring, although the deactivating effect of the benzoyl group might necessitate carefully chosen conditions.

The precise outcome of these reactions would provide valuable information on the electronic and steric effects governing the reactivity of this substituted benzophenone (B1666685).

Synthesis of Poly-substituted and Heterocyclic Analogs

Building upon the core structure of (5-Bromo-2-methoxyphenyl)(phenyl)methanone, more complex analogs, including poly-substituted and heterocyclic systems, can be synthesized. These efforts are often driven by the search for novel compounds with specific biological activities or material properties.

The functional groups present in (5-Bromo-2-methoxyphenyl)(phenyl)methanone and its derivatives can be utilized to construct fused heterocyclic rings. For instance, the hydroxyl group in (5-Bromo-2-hydroxyphenyl)(phenyl)methanone is a key functional group for the synthesis of fused oxygen-containing heterocycles like benzofurans.

One potential strategy involves the reaction of the hydroxylated derivative with a suitable dielectrophile to form a new ring. For example, a reaction with an α-haloketone followed by intramolecular cyclization could lead to the formation of a furan (B31954) ring fused to the existing benzene (B151609) ring. General methodologies for the synthesis of benzo-fused heterocycles often involve transition metal-catalyzed cyclizations or ring-closing metathesis reactions. core.ac.ukchim.it

While specific examples starting from (5-Bromo-2-methoxyphenyl)(phenyl)methanone are not readily found in the literature, the principles of heterocyclic synthesis suggest that this compound is a viable precursor for a variety of fused systems.

Derivatives of (5-Bromo-2-methoxyphenyl)(phenyl)methanone have been shown to be valuable intermediates in the synthesis of complex and biologically active molecules. A notable example is the use of the closely related compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, as a key intermediate in the synthesis of Dapagliflozin. researchgate.netpharmaffiliates.com Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

The synthesis of Dapagliflozin involves a multi-step process where the benzophenone core is transformed into a C-aryl glucoside. This demonstrates how the (5-bromo-2-substituted-phenyl)(phenyl)methanone framework can be elaborated into a significantly more complex structure with important therapeutic applications. This highlights the strategic importance of this class of compounds in medicinal chemistry.

Structure-Reactivity Relationship Studies of Derived Compounds

The systematic derivatization of (5-Bromo-2-methoxyphenyl)(phenyl)methanone allows for the investigation of structure-reactivity and structure-activity relationships (SAR). By modifying the substituents on the phenyl rings and observing the resulting changes in chemical reactivity or biological activity, researchers can gain insights into the molecular properties that govern a desired outcome.

For instance, in the context of medicinal chemistry, the introduction of different functional groups can influence a compound's potency, selectivity, and pharmacokinetic properties. A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share some structural features with the title compound, revealed that methoxy and bromo substitutions significantly impact their cytotoxic activity against cancer cell lines. nih.gov This suggests that similar modifications to the (5-Bromo-2-methoxyphenyl)(phenyl)methanone scaffold could lead to the discovery of new therapeutic agents.

The electronic nature of the substituents plays a crucial role. Electron-donating groups, such as the methoxy group, generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing its interaction with biological targets. Conversely, electron-withdrawing groups, such as the bromo and benzoyl groups, have the opposite effect. The interplay of these electronic effects, along with steric factors, is a key consideration in the design of new analogs.

Electronic Effects of Substituents on Reaction Outcomes

The electronic landscape of (5-Bromo-2-methoxyphenyl)(phenyl)methanone is dictated by the interplay of the inductive and resonance effects of the bromo and methoxy substituents. These effects govern the regioselectivity and rate of derivatization reactions, particularly electrophilic aromatic substitution on the substituted phenyl ring.

The methoxy group (-OCH₃) at the C2 position is a strong activating group. Through its +R (resonance) effect, it donates electron density to the aromatic ring, stabilizing the arenium ion intermediate formed during electrophilic substitution. This activating influence is most pronounced at the ortho and para positions relative to the methoxy group. However, the para position (C5) is already occupied by a bromine atom. The remaining ortho position (C3) and the other ortho position (C1, which is part of the benzophenone core) are therefore electronically favored for substitution.

The bromine atom at the C5 position is a deactivating group due to its -I (inductive) effect, withdrawing electron density from the ring and making it less reactive towards electrophiles. lumenlearning.com However, like other halogens, it acts as an ortho-, para-director due to its +R effect, where its lone pairs can stabilize an adjacent carbocation. libretexts.org In this molecule, the directing effects of the methoxy and bromo groups are cooperative. The methoxy group strongly directs to its ortho and para positions, and the bromo group directs to its ortho positions. This reinforces the activation of the C4 and C6 positions for electrophilic attack.

In derivatization reactions involving electrophilic substitution, such as nitration or halogenation, the incoming electrophile is expected to preferentially substitute at the positions most activated by the methoxy group and not significantly hindered. The electronic effects of substituents on the reactivity of the benzoyl chloride precursor during a Friedel-Crafts acylation reaction provides insight into the reactivity of the carbonyl carbon. Electron-withdrawing groups on the benzoyl chloride increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The following table illustrates the directing effects of common substituents in electrophilic aromatic substitution, which can be applied to predict the outcomes of derivatization reactions on the two phenyl rings of (5-Bromo-2-methoxyphenyl)(phenyl)methanone.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | +R, -I | Activating | Ortho, Para |

| -Br | -I, +R | Deactivating | Ortho, Para |

| -C=O-R | -R, -I | Deactivating | Meta |

This table presents generalized electronic effects of substituents on an aromatic ring.

Steric Effects in Derivatization Strategies

Steric hindrance plays a crucial role in determining the feasibility and outcome of derivatization strategies for (5-Bromo-2-methoxyphenyl)(phenyl)methanone. The spatial arrangement of the substituents around the benzophenone core can influence the accessibility of reactive sites to incoming reagents.

The methoxy group at the C2 position, ortho to the carbonyl bridge, introduces significant steric bulk. This "ortho effect" can hinder the approach of reactants to the C3 position and to the carbonyl group itself. For instance, in reactions targeting the carbonyl carbon, such as Grignard additions or reductions, the ortho-methoxy group can slow down the reaction rate compared to an unsubstituted benzophenone.

In the context of Friedel-Crafts acylation to synthesize analogs of this compound, the use of bulky acylating agents or substrates can lead to lower yields or the formation of alternative products due to steric hindrance. For instance, the acylation of a sterically hindered aromatic compound with a substituted benzoyl chloride would be less efficient.

The following table provides a conceptual overview of how steric hindrance from an ortho-substituent can affect different types of reactions on a benzophenone scaffold.

| Reaction Type | Effect of Ortho-Substituent (e.g., -OCH₃) | Potential Outcome |

| Electrophilic Aromatic Substitution | Shielding of the adjacent aromatic protons | Reduced reaction rate at the sterically hindered position |

| Nucleophilic Addition to Carbonyl | Hindrance to the approach of the nucleophile | Slower reaction rate compared to less hindered ketones |

| Reactions at the Ortho-Substituent | Potential for intramolecular interactions | May facilitate or hinder reactions depending on the nature of the interaction |

This table illustrates the general principles of steric effects in the derivatization of substituted benzophenones.

The strategic consideration of both electronic and steric effects is therefore paramount in the successful design and synthesis of novel derivatives and analogs of (5-Bromo-2-methoxyphenyl)(phenyl)methanone for various applications.

Advanced Structural Characterization and Spectroscopic Analysis Methodologies for 5 Bromo 2 Methoxyphenyl Phenyl Methanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (5-Bromo-2-methoxyphenyl)(phenyl)methanone in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer primary insights into the structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. rsc.orgbeilstein-journals.org For (5-Bromo-2-methoxyphenyl)(phenyl)methanone, specific chemical shifts can be predicted based on the electronic effects of the bromo, methoxy (B1213986), and carbonyl substituents.

To achieve complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in mapping the proton-proton connectivities within the individual aromatic rings of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the preferred conformation in solution, for example, by observing the spatial proximity between the methoxy group's protons and the proton at the C3 position on the same ring.

Interactive Table: Predicted ¹H and ¹³C NMR Data for (5-Bromo-2-methoxyphenyl)(phenyl)methanone

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | ~195.5 | H-6, H-2', H-6' |

| C1 | - | ~130.0 | H-3, H-6 |

| C2 | - | ~157.0 | H-3, H-4, OCH₃ |

| C3 | ~7.00 (d) | ~114.0 | C1, C2, C4, C5 |

| C4 | ~7.65 (dd) | ~135.0 | C2, C3, C5, C6 |

| C5 | - | ~116.0 | H-3, H-4, H-6 |

| C6 | ~7.40 (d) | ~132.0 | C1, C4, C5, C=O |

| OCH₃ | ~3.85 (s) | ~56.0 | C2 |

| C1' | - | ~137.5 | H-2', H-3', H-5', H-6' |

| C2'/C6' | ~7.80 (m) | ~130.0 | C1', C3'/C5', C4', C=O |

| C3'/C5' | ~7.50 (m) | ~128.5 | C1', C2'/C6', C4' |

| C4' | ~7.60 (m) | ~133.0 | C2'/C6', C3'/C5' |

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR characterizes molecules in an isotropic environment, solid-state NMR (SSNMR) provides invaluable information about the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. europeanpharmaceuticalreview.com For (5-Bromo-2-methoxyphenyl)(phenyl)methanone, SSNMR is a powerful technique for identifying and characterizing different polymorphs (different crystal packing arrangements of the same molecule). europeanpharmaceuticalreview.com

Distinct crystalline forms will give rise to different SSNMR spectra due to variations in the local electronic environments and intermolecular interactions. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. SSNMR can quantitatively detect the presence of different forms in a mixture, making it crucial for quality control and stability studies in pharmaceutical and materials science contexts. europeanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and detailed information on the conformation and packing of molecules within the crystal lattice.

Elucidation of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Analysis of crystal structures of derivatives closely related to (5-Bromo-2-methoxyphenyl)(phenyl)methanone reveals the nature of these interactions. For instance, in the crystal structure of (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, molecules are linked into chains by weak C—H···O hydrogen bonds. nih.gov Similarly, the structure of (5-Bromo-2-hydroxyphenyl)(phenyl)methanone is stabilized by both intramolecular O—H···O and intermolecular C—H···O hydrogen bonds, as well as C-H···π interactions. nih.gov In other derivatives, π–π stacking interactions between the aromatic rings of adjacent molecules also play a role in stabilizing the crystal packing. nih.gov These findings suggest that a combination of weak hydrogen bonds and stacking interactions likely dictates the solid-state architecture of (5-Bromo-2-methoxyphenyl)(phenyl)methanone.

Interactive Table: Crystallographic Data for (5-Bromo-2-methoxyphenyl)(phenyl)methanone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone | Orthorhombic | P bca | 9.5730 (19) | 13.188 (3) | 22.205 (4) | 90 | nih.gov |

| (5-Bromo-2-hydroxyphenyl)(phenyl)methanone | Monoclinic | P2₁/c | 15.9510 (18) | 5.8956 (6) | 12.1260 (14) | 106.166 (2) | nih.gov |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Orthorhombic | P bca | 9.5979 (19) | 12.951 (3) | 22.457 (5) | 90 | researchgate.net |

| (5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone | Monoclinic | P2₁/n | 14.204 (3) | 11.276 (2) | 9.604 (2) | 102.329 (4) | nih.gov |

Conformational Analysis in the Solid State

Benzophenones are conformationally flexible, with the most significant degree of freedom being the torsion angles of the two aromatic rings relative to the central carbonyl group. Single-crystal X-ray studies provide a precise snapshot of this conformation in the solid state. A key parameter is the dihedral angle between the planes of the two aromatic rings.

Studies on closely related compounds show a significant variation in this angle, which is influenced by the steric and electronic nature of the substituents on the rings and the forces of crystal packing.

For (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, the dihedral angle is 68.5 (2)°. nih.gov

For (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, the angle is very similar at 69.30 (3)°. researchgate.net

However, for (5-bromo-2-hydroxyphenyl)(phenyl)methanone, the dihedral angle is significantly smaller at 53.6 (1)°. nih.gov This difference is likely due to the influence of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which favors a more planar conformation.

This conformational analysis highlights how subtle changes in substitution can have a pronounced effect on the three-dimensional structure of the molecule in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. chembk.com For (5-Bromo-2-methoxyphenyl)(phenyl)methanone (C₁₄H₁₁BrO₂), HRMS can confirm this formula by measuring its monoisotopic mass with an accuracy of a few parts per million (ppm). The presence of bromine is also readily identified by its characteristic isotopic pattern, with two signals of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Beyond accurate mass determination, HRMS is used to study the fragmentation pathways of the molecule upon ionization. This fragmentation analysis provides further structural confirmation. A theoretical study on the benzophenone (B1666685) radical cation identified the primary fragmentation as the cleavage of the bond between the carbonyl carbon and one of the phenyl rings. nih.gov For halogenated benzophenones, characteristic fragment ions corresponding to the substituted benzoyl cations are observed. researchgate.net

The expected fragmentation for (5-Bromo-2-methoxyphenyl)(phenyl)methanone would involve:

Formation of the molecular ion [C₁₄H₁₁BrO₂]⁺˙.

Cleavage of the C-C bond to lose a phenyl radical (•C₆H₅), resulting in the 5-bromo-2-methoxybenzoyl cation.

Alternatively, cleavage to lose a 5-bromo-2-methoxyphenyl radical, resulting in the benzoyl cation (m/z 105).

Subsequent fragmentation of these primary ions, for example, through the loss of carbon monoxide (CO).

Interactive Table: Predicted HRMS Fragmentation of (5-Bromo-2-methoxyphenyl)(phenyl)methanone

| Ion Formula | Description | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [C₁₄H₁₁BrO₂]⁺˙ | Molecular Ion | 290.0000 | 291.9980 |

| [C₈H₆BrO₂]⁺ | [M - C₆H₅]⁺ (5-Bromo-2-methoxybenzoyl cation) | 212.9558 | 214.9537 |

| [C₇H₅O]⁺ | [M - C₇H₆BrO]⁺ (Benzoyl cation) | 105.0335 | 105.0335 |

| [C₇H₆BrO]⁺˙ | 5-Bromo-2-methoxy-phenyl radical cation | 200.9602 | 202.9582 |

| [C₆H₅]⁺ | Phenyl cation | 77.0386 | 77.0386 |

Vibrational Spectroscopy for Functional Group and Bond Analysis (Advanced Applications)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the bonding framework of (5-Bromo-2-methoxyphenyl)(phenyl)methanone. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on the analysis of its structural components and data from closely related analogues.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For (5-Bromo-2-methoxyphenyl)(phenyl)methanone, key diagnostic bands would be anticipated in several regions of the spectrum.

The most prominent feature in the FTIR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzophenone core. For benzophenone and its derivatives, this band typically appears in the range of 1650-1670 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl rings. The electron-donating methoxy group (-OCH₃) at the ortho position and the electron-withdrawing bromine atom at the meta position relative to the methoxy group can cause a slight shift in this frequency compared to unsubstituted benzophenone.

The presence of the aromatic rings would be confirmed by several bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the phenyl rings.

The methoxy group would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band, likely in the 1240-1260 cm⁻¹ region for an aryl ether. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Subtle structural changes in derivatives of (5-Bromo-2-methoxyphenyl)(phenyl)methanone, such as the introduction of additional substituents or alterations in the molecular conformation, would lead to predictable shifts in the positions and intensities of these characteristic FTIR bands, making it a valuable tool for comparative analysis.